molecular formula C21H17FN4O2S B4753052 N-{3-[(2-fluorophenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide

N-{3-[(2-fluorophenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide

Cat. No. B4753052
M. Wt: 408.5 g/mol
InChI Key: DFPDFUNQXMIZKG-UHFFFAOYSA-N
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Description

The compound N-{3-[(2-fluorophenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide is a part of the quinoxaline derivatives family, known for their diverse chemical and biological properties. These compounds are of interest in various fields of chemistry and pharmacology due to their structural complexity and potential for various reactions and interactions.

Synthesis Analysis

The synthesis of quinoxaline derivatives, including this compound, typically involves multi-step chemical processes. These can include condensation reactions of 1,2-diketones with diamines or the cyclization of anilines with 1,2-dihalogenides. A specific example involves the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)-quinoxalines, demonstrating the versatility of methods to introduce functional groups onto the quinoxaline core (Didenko et al., 2015).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by the presence of a quinoxaline core, often modified with various substituents that influence the compound's chemical behavior and interactions. The crystal structures of related compounds, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, reveal the importance of supramolecular interactions in determining the overall structure (Rodrigues et al., 2015).

Chemical Reactions and Properties

Quinoxaline derivatives engage in various chemical reactions, reflecting their rich chemical properties. These include N-alkylation, aminohydroxylation, and interactions with metal ions. For instance, the complexation with Zn2+ ions demonstrates the fluorophore properties of related compounds, highlighting their potential in sensing and fluorescence applications (Coleman et al., 2010).

Physical Properties Analysis

The physical properties of this compound and similar compounds, such as solubility, melting points, and crystallinity, are influenced by their molecular structures. The presence of specific functional groups can significantly affect these properties, impacting their application in various scientific and industrial fields.

Chemical Properties Analysis

The chemical behavior of quinoxaline derivatives is influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect their reactivity, acidity, and overall chemical stability. The introduction of sulfonamide groups, for instance, can enhance the compounds' solubility and facilitate their participation in chemical reactions, such as palladium-catalyzed diamination, showcasing the versatility of these compounds in organic synthesis (Ingalls et al., 2013).

properties

IUPAC Name

N-[3-(2-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S/c1-14-10-12-15(13-11-14)29(27,28)26-21-20(23-17-7-3-2-6-16(17)22)24-18-8-4-5-9-19(18)25-21/h2-13H,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPDFUNQXMIZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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